4-Chloro-2-methylquinazolin-8-ol
Overview
Description
4-Chloro-2-methylquinazolin-8-ol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinazolin-8-ol typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of acetic anhydride and acetic acid to reflux anthranilic acid, leading to the formation of the desired quinazoline derivative . Other methods may involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .
Industrial Production Methods: Industrial production of this compound may utilize large-scale refluxing techniques with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different quinazoline derivatives.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium azide and various alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce different quinazoline derivatives with altered functional groups .
Scientific Research Applications
4-Chloro-2-methylquinazolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinazolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer research, it may interfere with cell signaling pathways, such as the MAP kinase pathway, to inhibit tumor growth .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline structure and exhibit comparable biological activities.
Quinoline Derivatives: These compounds also contain a nitrogen heterocycle and are known for their antimicrobial and anticancer properties.
Uniqueness: 4-Chloro-2-methylquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other quinazoline and quinoline derivatives .
Properties
IUPAC Name |
4-chloro-2-methylquinazolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(10)12-5)3-2-4-7(8)13/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCBPNVNKQACBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699256 | |
Record name | 4-Chloro-2-methylquinazolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154288-10-5 | |
Record name | 4-Chloro-2-methyl-8-quinazolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154288-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylquinazolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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